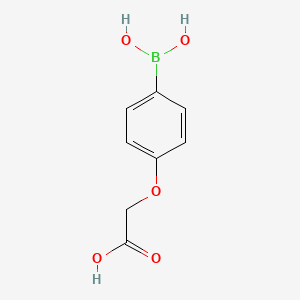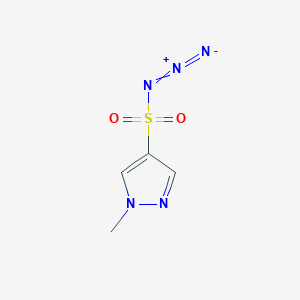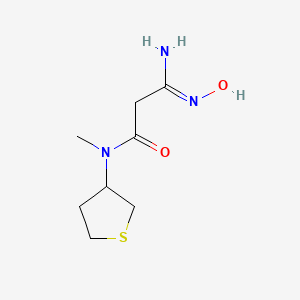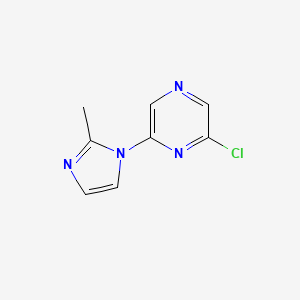
4-(羧甲氧基)苯硼酸
描述
4-(Carboxymethoxy)phenylboronic acid is a heterocyclic organic compound . It is also known by other names such as 2-(4-Boronophenoxy)acetic acid, ACMC-2098qp, and AKOS006279764 . The IUPAC name for this compound is 2-(4-boronophenoxy)acetic acid .
Molecular Structure Analysis
The molecular weight of 4-(Carboxymethoxy)phenylboronic acid is 196.0 . The molecular formula is C8H9BO5 . The compound has 5 H-Bond acceptors and 3 H-Bond donors .科学研究应用
Proteomics Research
4-(Carboxymethoxy)phenylboronic acid: is utilized in proteomics research due to its ability to form complexes with proteins and peptides that contain cis-diol groups . This property is particularly useful for the affinity purification of glycoproteins and the study of protein glycosylation, which is vital for understanding protein function and disease progression.
Drug Delivery Systems
Phenylboronic acid derivatives, including 4-(Carboxymethoxy)phenylboronic acid , have been explored for their potential in creating responsive drug delivery systems . These systems can selectively release therapeutic agents in response to specific biological stimuli, such as changes in glucose levels, which is highly beneficial for the controlled delivery of insulin in diabetic patients.
Agricultural Applications
In agriculture, phenylboronic acid derivatives show promise as antifungal agents. They have been tested against various plant pathogens, offering a potential alternative to traditional chemical fungicides, which can be harmful to the environment and human health .
Environmental Science
The compound’s affinity for cis-diol-containing molecules makes it valuable for environmental applications, such as the selective enrichment and detection of pollutants that possess similar structural features . This can improve the sensitivity and accuracy of environmental monitoring techniques.
Material Science
4-(Carboxymethoxy)phenylboronic acid: is used in the synthesis of selective organic polymers. These polymers have applications in the development of smart materials that can respond to environmental changes, such as pH shifts, making them useful in various sensing and imaging technologies .
Biochemical Sensing
Boronic acids are increasingly used in biochemical sensing due to their ability to form reversible complexes with sugars and other polyols. This characteristic is harnessed to develop sensors for glucose and other biologically relevant molecules, which is crucial for managing diseases like diabetes .
Pharmacology
In pharmacology, the interaction of phenylboronic acid derivatives with active ingredients of traditional Chinese medicine has been studied. These interactions can enhance the bioavailability and therapeutic efficacy of pharmacological compounds, especially those with diphenol structures .
Biochemistry
In biochemistry, 4-(Carboxymethoxy)phenylboronic acid is a valuable tool for the study of protein interactions and dynamics. Its ability to bind to cis-diols allows for the labeling and manipulation of proteins, aiding in the elucidation of biochemical pathways and mechanisms .
安全和危害
未来方向
Boronic acids, including 4-(Carboxymethoxy)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are increasingly being used in diverse areas of research, including the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .
属性
IUPAC Name |
2-(4-boronophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTGNLGIQQFSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674573 | |
| Record name | (4-Boronophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxymethoxy)phenylboronic acid | |
CAS RN |
1072945-84-6 | |
| Record name | 2-(4-Boronophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Boronophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)

![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)


![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)

![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)